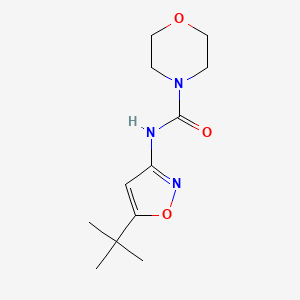
N-(5-tert-Butyl-1,2-oxazol-3-yl)morpholine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-(tert-Butyl)isoxazol-3-yl)morpholine-4-carboxamide is a compound that belongs to the class of isoxazole derivatives Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(tert-Butyl)isoxazol-3-yl)morpholine-4-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydroxyimoyl halides with dipolarophiles under mild basic conditions (e.g., NaHCO₃) at ambient temperature . Another approach includes the one-pot gold-catalyzed tandem cyclization-fluorination of (Z)-2-alkynone O-methyl oxime under mild conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of large-scale synthesis would involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
N-(5-(tert-Butyl)isoxazol-3-yl)morpholine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Applications De Recherche Scientifique
N-(5-(tert-Butyl)isoxazol-3-yl)morpholine-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly targeting FLT3 kinase.
Industry: The compound’s unique chemical properties make it useful in various industrial applications, including the development of new materials and catalysts.
Mécanisme D'action
The mechanism of action of N-(5-(tert-Butyl)isoxazol-3-yl)morpholine-4-carboxamide involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of FLT3 kinase, a receptor tyrosine kinase involved in the proliferation and survival of hematopoietic cells . By inhibiting FLT3, the compound can induce apoptosis in cancer cells, making it a potential therapeutic agent for AML .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(5-(tert-Butyl)isoxazol-3-yl)-N’-phenylurea: Another potent FLT3 inhibitor with similar applications in cancer treatment.
Isoxazole Derivatives: Various isoxazole derivatives have been studied for their biological activities, including analgesic, anti-inflammatory, and anticancer properties.
Uniqueness
N-(5-(tert-Butyl)isoxazol-3-yl)morpholine-4-carboxamide stands out due to its specific structural features and high potency as an FLT3 inhibitor. Its unique combination of the isoxazole ring and morpholine-4-carboxamide moiety contributes to its distinct pharmacological profile and therapeutic potential .
Propriétés
Numéro CAS |
55809-62-6 |
|---|---|
Formule moléculaire |
C12H19N3O3 |
Poids moléculaire |
253.30 g/mol |
Nom IUPAC |
N-(5-tert-butyl-1,2-oxazol-3-yl)morpholine-4-carboxamide |
InChI |
InChI=1S/C12H19N3O3/c1-12(2,3)9-8-10(14-18-9)13-11(16)15-4-6-17-7-5-15/h8H,4-7H2,1-3H3,(H,13,14,16) |
Clé InChI |
OKOHKSJXRXBIEY-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC(=NO1)NC(=O)N2CCOCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


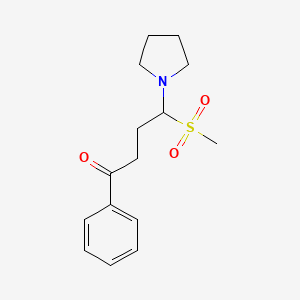
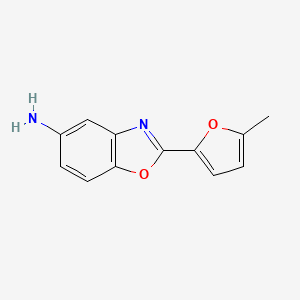
![(1R,2R)-2-[(2,5-Dimethylfuran-3-yl)sulfanyl]cyclohexan-1-ol](/img/structure/B15208707.png)
![(16aR)-1,16-Bis(diphenylphosphino)-6,11-dihydrotribenzo[b,d,h][1,6]dioxecine](/img/structure/B15208708.png)

![[(7-Iodo-2-methyl-5-nitroquinolin-8-yl)oxy]acetonitrile](/img/structure/B15208718.png)
![N-{[2-(2,3-dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-4-fluorobenzamide](/img/structure/B15208746.png)
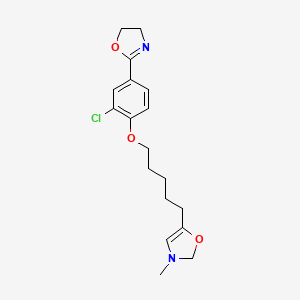
![1-[1-(2-Acetyl-4,5-difluorophenyl)-3-methyl-1H-pyrazol-4-yl]ethan-1-one](/img/structure/B15208755.png)
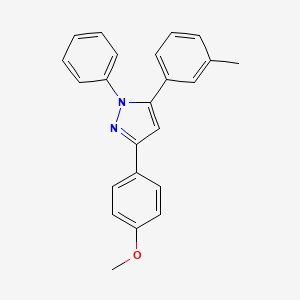
![4-Methoxy-6-methyl-1h-pyrrolo[3,4-c]pyridine-1,3(2h)-dione](/img/structure/B15208763.png)
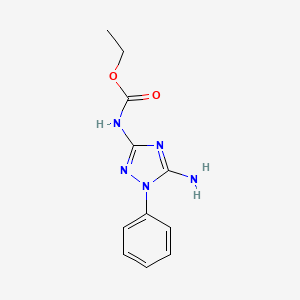
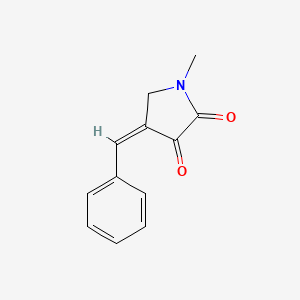
![3-fluoro-N-[1-(furan-2-ylmethylcarbamothioyl)piperidin-4-yl]benzamide](/img/structure/B15208801.png)
